N-[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE
Description
N-[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE is a structurally complex organic compound belonging to the 1,3,4-thiadiazole class. Its core structure includes:
- A 1,3,4-thiadiazole ring, a sulfur- and nitrogen-containing heterocycle known for diverse biological activities.
- A propanamide group (-CONHCH2CH2CH3) at position 2 of the thiadiazole ring.
Thiadiazole derivatives are widely studied for antimicrobial, anticancer, and anti-inflammatory properties due to their ability to interact with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-3-12(20)17-14-18-19-15(24-14)23-9-13(21)16-10-7-5-6-8-11(10)22-4-2/h5-8H,3-4,9H2,1-2H3,(H,16,21)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWLNWHSEGYLNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-ethoxyphenyl isocyanate with a thiadiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces production costs .
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s biological and chemical properties are influenced by substituent modifications. Below is a comparative analysis with structurally related thiadiazole derivatives:
Table 1: Key Structural and Functional Comparisons
Impact of Substituent Modifications
- Ethoxy vs. Fluoro Phenyl Groups : The target compound’s 2-ethoxyphenyl group provides electron-donating effects, stabilizing interactions with hydrophobic enzyme pockets. In contrast, 2-fluorophenyl analogues (e.g., ) exhibit stronger electronegativity, enhancing hydrogen bonding but reducing lipophilicity.
- Sulfanyl vs. Sulfonyl Groups : Sulfanyl (-S-) linkages (as in the target compound) are more prone to oxidation than sulfonyl (-SO2-) groups (e.g., ), affecting metabolic stability and reactivity .
- Propanamide vs. Acetamide Chains : The longer alkyl chain in the target compound’s propanamide group may increase flexibility and binding affinity compared to shorter acetamide derivatives .
Biological Activity
N-[5-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₄N₄O₂S, with a molecular weight of approximately 370.48 g/mol. The presence of a thiadiazole ring and an ethoxyphenyl group enhances its reactivity and biological interactions.
Antimicrobial Activity
Compounds containing thiadiazole rings have been reported to exhibit significant antimicrobial properties. For instance, studies have shown that similar thiadiazole derivatives possess activity against various bacterial strains and fungi. The mechanism often involves the inhibition of essential enzymes or disruption of cellular processes in microbial organisms .
Anticancer Activity
Research has demonstrated that thiadiazole derivatives can show promising anticancer activity. For example, in a study evaluating the cytotoxic effects of various compounds against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, certain derivatives exhibited IC50 values in the low micromolar range . Specifically, compounds structurally related to this compound have shown selective cytotoxicity towards cancer cells compared to non-cancerous cell lines.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiadiazole ring followed by functionalization with the ethoxyphenyl carbamoyl group. This synthetic pathway is crucial for obtaining compounds with desired biological activities.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-(ethyl)-1,3,4-thiadiazol-2-yl)-2-(phenylsulfonyl)acetamide | Contains phenylsulfonyl group | Antimicrobial |
| N-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2-acetamide | Substituted amino group | Anticancer |
| N-(5-methylthio)-1,3,4-thiadiazol-2-yl)acetamide | Methylthio substitution | Antifungal |
Q & A
Q. What hybrid experimental-theoretical frameworks enhance structure-activity relationship (SAR) studies?
- Methodological Answer : QSAR models correlate substituent electronic parameters (Hammett σ) with bioactivity. Synthetic libraries of analogs are screened, and results are fed back into machine learning algorithms (e.g., random forest) to predict novel active structures. Free-energy perturbation (FEP) calculations validate predicted binding affinities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
